N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features a combination of naphtho[2,1-d]thiazole, thiophene, and piperidine moieties
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S3/c25-20(15-9-11-24(12-10-15)30(26,27)18-6-3-13-28-18)23-21-22-17-8-7-14-4-1-2-5-16(14)19(17)29-21/h1-8,13,15H,9-12H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYVATQBELMQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the naphtho[2,1-d]thiazole core, followed by the introduction of the thiophene sulfonyl group and the piperidine carboxamide moiety. Common reagents and conditions used in these steps include:
Naphtho[2,1-d]thiazole synthesis: This can be achieved through cyclization reactions involving naphthalene derivatives and thioamides.
Thiophene sulfonylation: Thiophene can be sulfonylated using reagents like sulfonyl chlorides in the presence of a base.
Piperidine carboxamide formation: The piperidine ring can be functionalized with a carboxamide group through amide bond formation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound participates in reactions characteristic of its constituent moieties:
2.1. Microwave-Assisted Functionalization
The naphtho[2,1-d]thiazole core undergoes tandem direct arylation and intramolecular Knoevenagel reactions under microwave irradiation (100–120°C, DMF solvent), yielding substituted derivatives with enhanced antiplasmodial activity (e.g., IC₅₀ = 0.8 µM against Plasmodium falciparum K1 strain) .
2.2. Sulfonamide Transformations
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Cleavage : Treatment with HI/AcOH at 110°C removes the thiophene sulfonyl group, generating a free piperidine intermediate.
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Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the sulfonamide’s sulfur atom (Table 1).
Table 1: Representative Sulfonamide Coupling Reactions
| Catalyst | Ligand | Substrate | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | 4-Bromophenylboronic acid | 78% | |
| PdCl₂(dppf) | BINAP | 2-Pyridylboronic acid | 65% |
Biological Activity and Mechanistic Insights
The compound’s sulfonamide and naphthothiazole groups enable interactions with enzymes and receptors:
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Anti-Inflammatory Action : Inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding with Arg120 and Tyr355 residues (docking score: −9.2 kcal/mol).
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Antiparasitic Activity : Derivatives exhibit >90% inhibition of Plasmodium falciparum at 10 µM, attributed to interference with heme detoxification pathways .
Stability and Degradation Pathways
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Thermal Degradation : Decomposes at >200°C via sulfonamide bond cleavage (TGA data: 25% mass loss at 220°C).
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Photolysis : UV irradiation (254 nm) generates naphtho[2,1-d]thiazol-2-amine as a primary photoproduct (HPLC-MS confirmation).
Industrial-Scale Reaction Optimization
Key Parameters for Large-Scale Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF/water (9:1) | Maximizes solubility |
| Temperature | 60–70°C | Reduces side products |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Balances cost/rate |
Reaction monitoring via inline FTIR and HPLC ensures >98% purity in continuous flow reactors .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide exhibits significant anticancer potential. For instance, studies have shown that it can inhibit the proliferation of cancer cells, including colorectal cancer cell lines. The compound's mechanism involves enzyme inhibition, particularly targeting proteins like Pin1, which are implicated in cancer progression.
Antimicrobial Activity
Preliminary studies indicate promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assessments have revealed that the compound's minimum inhibitory concentration (MIC) values are comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the naphtho-thiazole and thiophene moieties significantly affect the biological activity of the compound. Key findings include:
- Electron-Withdrawing Groups : Introducing electron-withdrawing groups enhances potency against various biological targets.
- Substituent Variations : Changes in substituents on the thiophene ring correlate with alterations in cytotoxicity profiles.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on HT-29 colorectal cancer cells. Results indicated moderate to high anti-proliferative activity with IC50 values suggesting effective inhibition of cell growth.
Case Study 2: Antimicrobial Assessment
In vitro studies assessed the antimicrobial efficacy against various bacterial strains. The results showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-d]thiazole derivatives: Compounds with similar core structures but different functional groups.
Thiophene sulfonyl compounds: Molecules featuring the thiophene sulfonyl moiety.
Piperidine carboxamides: Compounds with the piperidine carboxamide structure.
Uniqueness
N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. Its multi-functional nature allows for diverse applications and interactions, setting it apart from other similar compounds.
Biological Activity
N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
1. Chemical Structure and Properties
The compound features a complex molecular structure that includes a naphtho[2,1-d]thiazole moiety, a thiophenesulfonyl group, and a piperidine ring. The structural characteristics contribute to its interaction with biological targets.
| Component | Description |
|---|---|
| Naphtho[2,1-d]thiazole | A bicyclic structure known for diverse biological activities. |
| Thiophenesulfonyl Group | Enhances solubility and potential interactions with biological targets. |
| Piperidine Ring | Provides basicity and potential for binding to receptors. |
2.1 Antimicrobial Activity
Research has indicated that compounds containing naphtho[2,1-d]thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .
2.2 Antiparasitic Activity
A series of naphtho[2,1-d]thiazoles were evaluated for their antiplasmodial activity against Plasmodium falciparum, with some derivatives demonstrating promising results against multidrug-resistant strains . This suggests potential applications in the treatment of malaria.
2.3 Anticancer Properties
Preliminary studies have indicated that naphtho[2,1-d]thiazole derivatives may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways.
- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to cell death.
4. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphtho[2,1-d]thiazole derivatives. Variations in substituents on the naphthalene ring or modifications in the thiophenesulfonyl group can significantly influence potency and selectivity against different biological targets .
5.1 Case Study: Antimicrobial Efficacy
In a study evaluating a series of naphtho[2,1-d]thiazole derivatives for antimicrobial activity, compounds were tested against both Gram-positive and Gram-negative bacteria. Results indicated that modifications at specific positions on the naphthalene ring enhanced antibacterial efficacy .
5.2 Case Study: Antiparasitic Activity
Another study focused on the antiplasmodial effects of synthesized naphtho[2,1-d]thiazoles revealed that certain structural modifications led to increased potency against Plasmodium falciparum K1 strain .
Q & A
Q. What are the optimized synthetic routes for N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a naphthothiazole-derived amine with a sulfonyl-piperidine-carboxylic acid intermediate. For example, analogous compounds (e.g., sulfonyl-piperidine derivatives) are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the acid and amine precursors under inert atmospheres . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (ambient vs. reflux), and stoichiometric ratios (e.g., 1.1–1.5 eq. of coupling agents) critically impact yields. For instance, Lawesson’s reagent has been used to convert carboxamides to thioamides in analogous thiazole systems, but excessive reagent amounts can lead to side products .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer: 1H and 13C NMR are essential for verifying regiochemistry, particularly for distinguishing between sulfonyl and carboxamide groups. For example, sulfonyl protons in similar piperidine derivatives exhibit distinct downfield shifts (δ 3.1–3.5 ppm) . High-resolution mass spectrometry (HRMS-ESI+) confirms molecular weight with <2 ppm error . Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity (>98%), with retention times varying based on sulfonyl substituent polarity .
Q. What solvent systems are optimal for purification via column chromatography, and how do solubility properties influence crystallization?
Methodological Answer: Purification often employs gradient elution with n-hexane/ethyl acetate (50:50 to 0:100) due to the compound’s moderate polarity . For crystallization, mixed solvents (e.g., dichloromethane/n-pentane) are preferred, as the sulfonyl group enhances solubility in halogenated solvents, while the naphthothiazole moiety promotes precipitation in alkanes. Crystallographic studies of related compounds (e.g., benzoxazolo-thiazol-piperidine derivatives) reveal that sulfonyl groups stabilize crystal lattices via S=O···H–N hydrogen bonds .
Advanced Research Questions
Q. How do structural modifications at the sulfonyl or thiophene groups affect biological activity, and what SAR trends are observed?
Methodological Answer: Replacing the thiophene-sulfonyl group with substituted aryl-sulfonyl moieties (e.g., 3-fluorophenyl, 3-bromophenyl) alters electronic and steric profiles, impacting target binding. For example, bulkier substituents reduce affinity for enzymes with narrow active sites, while electron-withdrawing groups (e.g., -CF3) enhance metabolic stability . In vitro assays comparing IC50 values across derivatives (e.g., 4–9 to 4–12 in ) can quantify these effects.
Q. What computational approaches (e.g., molecular docking, MD simulations) best predict binding affinity to hypothesized targets like kinases or GPCRs?
Methodological Answer: Docking studies using AutoDock Vina or Glide can model interactions between the sulfonyl-piperidine moiety and conserved lysine/arginine residues in kinase ATP-binding pockets . MD simulations (e.g., GROMACS) over 100 ns trajectories assess stability of hydrogen bonds involving the carboxamide group. Validation via mutagenesis (e.g., K101A mutations in target enzymes) confirms predicted binding modes .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy observed in preliminary studies?
Methodological Answer: Pharmacokinetic profiling (e.g., plasma protein binding, microsomal stability assays) identifies bioavailability limitations. For example, high logP values (>4) from the naphthothiazole group may reduce aqueous solubility, necessitating prodrug strategies (e.g., phosphate esterification) . Comparative metabolomics (LC-MS/MS) of liver microsomes from different species (rat vs. human) can explain interspecies metabolic differences .
Q. What strategies stabilize the compound in aqueous solutions for long-term biological assays?
Methodological Answer: Lyophilization with cryoprotectants (e.g., trehalose) improves stability. For aqueous buffers (pH 7.4), co-solvents like DMSO (<10%) or cyclodextrin inclusion complexes prevent aggregation. Degradation kinetics studies (HPLC monitoring over 72 hours) under varying pH/temperature conditions identify optimal storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
